Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate

Catalog No.
S574442
CAS No.
59883-07-7
M.F
C16H16O6
M. Wt
304.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate

CAS Number

59883-07-7

Product Name

Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate

IUPAC Name

diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

InChI

InChI=1S/C16H16O6/c1-3-21-15(19)11-12(16(20)22-4-2)14(18)10-8-6-5-7-9(10)13(11)17/h5-8,17-18H,3-4H2,1-2H3

InChI Key

GTBYFJITPRWOBT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C(=C1C(=O)OCC)O)O

Synonyms

diethyl 1,4-naphthalenediol-2,3-dicarboxylate, rubidate, rubidatum

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C(=C1C(=O)OCC)O)O

Precursor in Organic Synthesis:

DEDNDC serves as a valuable precursor for the synthesis of various complex organic molecules, particularly those containing a naphthalene core with specific functional groups at positions 2 and 3. Studies have demonstrated its utility in the preparation of:

  • Naphthoquinones: These compounds possess diverse biological activities and find applications in medicinal chemistry and material science. DEDNDC can be selectively de-esterified and further functionalized to yield various naphthoquinones with potential therapeutic properties [].
  • Naphthalenediols: These versatile building blocks are employed in the synthesis of pharmaceuticals, polymers, and functional materials. DEDNDC can be deprotected under mild conditions to afford the corresponding naphthalenediols [].

Exploration in Medicinal Chemistry:

  • Antibacterial Activity: A study investigating DEDNDC derivatives revealed their potential to inhibit the growth of certain bacterial strains, warranting further investigation for their antibacterial properties [].
  • Antioxidant Activity: DEDNDC derivatives have also shown promising antioxidant properties, potentially offering benefits in managing oxidative stress-related diseases [].

Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate is an organic compound characterized by its unique chemical structure, which includes two hydroxyl groups and two carboxylate groups attached to a naphthalene ring. Its molecular formula is C16H16O6, and it is commonly identified by its CAS number 59883-07-7. The compound exhibits a complex arrangement of functional groups that contribute to its chemical reactivity and potential applications in various fields.

Due to the presence of hydroxyl and carboxylate groups. Key reactions include:

  • Esterification: The hydroxyl groups can react with acids to form esters, which can modify the compound's solubility and reactivity.
  • Oxidation: The hydroxyl groups can be oxidized to carbonyls or carboxylic acids, potentially enhancing biological activity.
  • Condensation Reactions: The compound can undergo condensation with other nucleophiles, leading to the formation of more complex structures.

These reactions highlight the compound's versatility in synthetic organic chemistry and materials science .

Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate has been studied for its biological activity, particularly in relation to its potential as an antioxidant and anti-inflammatory agent. The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases. Additionally, preliminary studies suggest it may have antimicrobial properties, making it a candidate for further pharmacological research .

The synthesis of Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate can be achieved through various methods:

  • Condensation Reactions: Combining appropriate precursors such as naphthalene derivatives with diethyl malonate under acidic conditions.
  • Hydroxylation: Introducing hydroxyl groups via electrophilic aromatic substitution or through the use of oxidizing agents on naphthalene derivatives.

For example, one method involves reacting diethyl malonate with naphthalene in the presence of a catalyst to yield the desired compound .

Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate has several applications across different fields:

  • Pharmaceuticals: As a potential antioxidant and anti-inflammatory agent.
  • Materials Science: Used in the development of polymers and coatings due to its reactive functional groups.
  • Agriculture: Potentially used as a biopesticide or plant growth regulator due to its biological activity.

These applications leverage the compound's unique chemical properties and biological effects .

Interaction studies involving Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate have focused on its interactions with various biomolecules. Research indicates that this compound may interact with proteins and enzymes involved in oxidative stress pathways. Such interactions could enhance its therapeutic potential by modulating biological processes related to inflammation and cell signaling .

Several compounds share structural similarities with Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate. Here are some notable examples:

Compound NameStructure OverviewUnique Features
1,4-Dihydroxy-2-naphthoic acidContains two hydroxyl groups on a naphthalene ringLacks carboxylate esters; more acidic properties
Diethyl phthalateTwo ester groups attached to a phthalic acidPrimarily used as a plasticizer
2-Naphthalenesulfonic acidSulfonic acid group on a naphthalene ringWater-soluble; used as a dye intermediate

Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate is unique due to its specific arrangement of hydroxyl and carboxylic functional groups that confer distinct chemical reactivity and potential biological activities not found in these similar compounds .

XLogP3

4

Other CAS

59883-07-7

Wikipedia

Rubidate

Dates

Modify: 2023-08-15

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